molecular formula C23H28N2O4 B7155639 N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide

N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide

Cat. No.: B7155639
M. Wt: 396.5 g/mol
InChI Key: LMXJTXVKSLBWGM-UHFFFAOYSA-N
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Description

N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzoyl group, and a phenoxypropanamide structure, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-17(29-21-9-5-6-19(14-21)16-26)22(27)24-15-18-10-12-25(13-11-18)23(28)20-7-3-2-4-8-20/h2-9,14,17-18,26H,10-13,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXJTXVKSLBWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2)OC3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoyl group. The piperidine ring can be synthesized through a series of cyclization reactions, while the benzoyl group is introduced via Friedel-Crafts acylation. The final step involves coupling the piperidine derivative with the phenoxypropanamide moiety under specific reaction conditions, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzoyl group results in a benzyl derivative.

Scientific Research Applications

N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways involved in cellular processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(methoxymethyl)phenoxy]propanamide
  • N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(ethoxymethyl)phenoxy]propanamide
  • N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(fluoromethyl)phenoxy]propanamide

Uniqueness

N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group, for instance, allows for unique reactivity and potential interactions with biological targets, setting it apart from similar compounds .

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